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molecular formula C10H14O2Si B089630 4-[(trimethylsilyl)oxy]benzaldehyde CAS No. 1012-12-0

4-[(trimethylsilyl)oxy]benzaldehyde

Cat. No. B089630
M. Wt: 194.3 g/mol
InChI Key: FLVQNLXVIRUAPB-UHFFFAOYSA-N
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Patent
US06245922B1

Procedure details

To a stirred solution of 122 g 4-hydroxybenzaldehyde (1.0 mol, available from Aldrich) and 111 g triethylamine (1.1 mol, available from Aldrich) in 1.0 L dichloromethane was added dropwise 108 g chlorotrimethylsilane (1.1 mol). This mixture was allowed to stand at room temperature for three days before 500 mL hexane was added. The mixture was filtered to remove triethylamine hydrochloride, and most of the solvent was removed at reduced pressure. A 200 mL portion of hexane was then added, the mixture filtered again, and solvent removed at reduced pressure to leave the desired product.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[Si:18]([CH3:21])([CH3:20])[CH3:19].CCCCCC>ClCCl>[CH3:19][Si:18]([CH3:21])([CH3:20])[O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
111 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
108 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
most of the solvent was removed at reduced pressure
ADDITION
Type
ADDITION
Details
A 200 mL portion of hexane was then added
FILTRATION
Type
FILTRATION
Details
the mixture filtered again
CUSTOM
Type
CUSTOM
Details
solvent removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC1=CC=C(C=O)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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